molecular formula C9H17N3 B11749029 5-Amino-1-tert-butyl-4-ethylpyrazole

5-Amino-1-tert-butyl-4-ethylpyrazole

Cat. No.: B11749029
M. Wt: 167.25 g/mol
InChI Key: ZZKCHKXIXHRIIQ-UHFFFAOYSA-N
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Description

5-Amino-1-tert-butyl-4-ethylpyrazole is a heterocyclic organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-tert-butyl-4-ethylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-ketoesters or β-diketones. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-tert-butyl-4-ethylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Amino-1-tert-butyl-4-ethylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-tert-butyl-4-ethylpyrazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

  • 5-Amino-1-ethylpyrazole
  • 5-Amino-1-tert-butylpyrazole
  • 5-Amino-1-methylpyrazole

Comparison: 5-Amino-1-tert-butyl-4-ethylpyrazole stands out due to its unique tert-butyl and ethyl substituents, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-tert-butyl-4-ethylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-5-7-6-11-12(8(7)10)9(2,3)4/h6H,5,10H2,1-4H3

InChI Key

ZZKCHKXIXHRIIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1)C(C)(C)C)N

Origin of Product

United States

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